Bis(cyclohexylmethyl)amine

Vue d'ensemble

Description

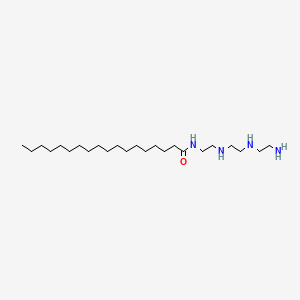

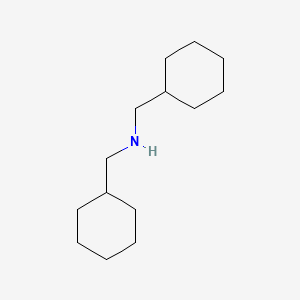

Bis(cyclohexylmethyl)amine is a chemical compound with the molecular formula C14H27N . It is used as an intermediate in the synthesis of other organic compounds .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . The yield and efficiency of these reactions can vary depending on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound is characterized by two cyclohexylmethyl groups attached to a central nitrogen atom . The InChI code for this compound is 1S/C14H27N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h13-15H,1-12H2 .Chemical Reactions Analysis

As an amine, this compound can undergo a variety of chemical reactions. For example, amines can be alkylated by reaction with a primary alkyl halide . The specific reactions that this compound can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 209.38 .Applications De Recherche Scientifique

Catalyst in Ethylene Tetramerization

Bis(diphenylphosphino)amine (PNP) ligands, including those with cyclohexyl substituents like cyclohexylmethylamine, have been synthesized and used with chromium for ethylene tetramerization. These catalysts exhibit good activity and selectivity toward the production of 1-octene and 1-hexene. Structural fine-tuning of the N-alkyl moiety of the PNP ligand is crucial for obtaining efficient catalysts, with some systems achieving high selectivities and activities (Kuhlmann et al., 2007).

Polyimide Synthesis

Bis(ether amine) III-A, containing a cyclohexane cardo group (related to bis(cyclohexylmethyl)amine), has been used to synthesize polyimides with commercial dianhydrides. These polyimides exhibit good film-forming ability, thermal stability, and tensile properties. This research presents a comparison with polyimides derived from other similar compounds (Yang et al., 2001).

Amination of Cyclopropylmethyl Cation

Bis(trichloroacetimidoyloxymethyl)cyclopropanes provide products of intermediate cyclobutyl or cyclopropylmethyl carbenium ion through intramolecular amination. This process results in high diastereoselectivity, leading to the formation of trans-cyclobutane derivatives, which can then be transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova et al., 2017).

Catalysis in Cyclohexene Oxide and CO2 Copolymerization

Amine-bis(phenolate) chromium(III) complexes, potentially involving structures similar to this compound, catalyze the copolymerization of cyclohexene oxide with carbon dioxide. These catalysts result in low molecular weight polymers with narrow polydispersities, demonstrating the potential for creating environmentally friendly polymers (Chen et al., 2014).

Synthesis of Norcantharidin Derivatives from Biomass

The transition from bio-derived 5-hydroxymethylfurfural to pharmaceuticals has been achieved through the synthesis of bis(aminomethyl)furans, used as building blocks. This method, involving steps similar to the chemistry of this compound, leads to bio-derived analogues of the anticancer drug norcantharidin with increased anticancer activity (Galkin et al., 2017).

Safety and Hazards

Bis(cyclohexylmethyl)amine is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing in its vapors .

Propriétés

IUPAC Name |

1-cyclohexyl-N-(cyclohexylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h13-15H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLURWBIBHMXAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404679 | |

| Record name | bis(cyclohexylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3309-27-1 | |

| Record name | bis(cyclohexylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate](/img/structure/B3051259.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)

![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)

![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)

![Benzene, [(1-methylethoxy)ethynyl]-](/img/structure/B3051278.png)